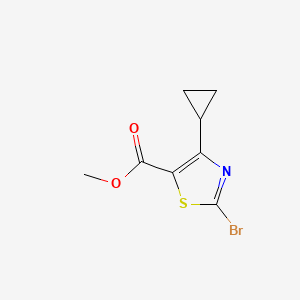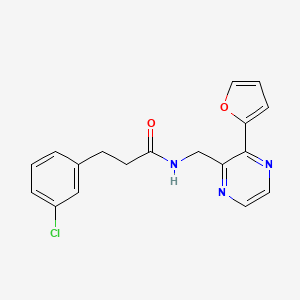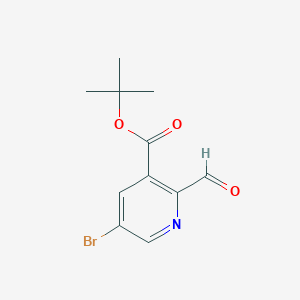
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride” is a chemical compound with the formula C8F14O5 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular formula of this compound is C8F14O5 . The InChI Code is 1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) . This indicates the arrangement of atoms and the connectivity.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 230.04 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Trifluoromethanesulfonic anhydride, a closely related compound, has been extensively used in synthetic organic chemistry for the activation of amides, sulfoxides, and phosphorus oxides, leading to the formation of novel compounds. The versatility of triflic anhydride in electrophilic activation allows for the transient generation of a triflate intermediate, which undergoes nucleophilic trapping to yield diverse compounds. This highlights the potential utility of similarly structured compounds like 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride in organic synthesis (Hai Huang & J. Kang, 2021).
Materials Science Applications
In the field of materials science, the copolymerization of tetrafluoroethylene with 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole has been studied for the synthesis of fluoropolymers. This research showcases the potential of fluorinated compounds in enhancing the properties of materials, such as increasing the glass transition temperature and improving phase behavior, which may suggest applications for 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride in developing new polymeric materials (U. Michel et al., 2003).
Electrochemistry Applications
An electrocatalytic reactor utilizing nano-MnOx loading on porous Ti electrodes has been employed for the green and selective oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce high-value chemicals like sodium 2,2,3,3-tetrafluoropropionate. This indicates the potential of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride in electrochemical applications, specifically in the production of fluorinated compounds or intermediates with high selectivity and under environmentally benign conditions (Hui Wang et al., 2014).
Safety and Hazards
This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Wirkmechanismus
Mode of Action
Like other perfluoroalkyl substances (pfas), it may interact with various proteins and enzymes in the body, altering their function and potentially leading to various health effects .
Pharmacokinetics
Other pfas are known to be highly resistant to metabolic degradation and can accumulate in the body over time .
Result of Action
Other pfas have been associated with various health effects, including endocrine disruption and immunotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH, temperature, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s environmental persistence and potential for bioaccumulation can influence its long-term effects on human health and the environment .
Eigenschaften
IUPAC Name |
[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl] 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F14O5/c9-3(10,5(13,14)26-7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)27-8(20,21)22 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZMACBMANBCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)OC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897579 |
Source


|
| Record name | Perfluoro-3-methoxypropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride | |
CAS RN |
42566-65-4 |
Source


|
| Record name | Perfluoro-3-methoxypropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)


![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)




![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)
![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)